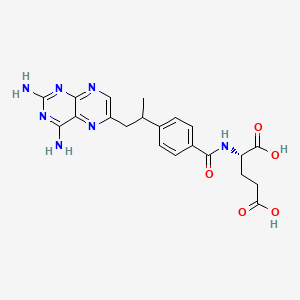
10-Methyl-10-deazaaminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action:
10-Methyl-10-deazaaminopterin functions by inhibiting the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair. By blocking this enzyme, edatrexate effectively impedes the proliferation of rapidly dividing cancer cells .
Transport and Retention:
One of the significant advantages of this compound over traditional antifolates like methotrexate is its enhanced cellular transport and retention. It is a better substrate for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS), leading to increased intracellular accumulation and prolonged action within malignant cells .
Clinical Applications
Cancer Treatment:
Edatrexate has been investigated for its effectiveness against various malignancies, including:
- Non-Small Cell Lung Cancer (NSCLC): Clinical studies have shown that edatrexate exhibits superior efficacy compared to methotrexate in NSCLC models, demonstrating significant tumor growth inhibition (TGI) .
- Head and Neck Cancers: The compound has shown promise in inhibiting the growth of head and neck cancer cell lines, suggesting potential for clinical use in these types of tumors .
- Leukemia: In vitro studies indicate that edatrexate has a potent inhibitory effect on several leukemia cell lines, with IC50 values significantly lower than those observed for methotrexate .
Comparative Studies
A series of studies have compared this compound with other antifolates like methotrexate and pralatrexate. Key findings from these comparisons include:
| Compound | IC50 (nM) | Mechanism | Transport Efficiency |
|---|---|---|---|
| Methotrexate | ~3.4 | DHFR inhibition | Baseline |
| This compound | ~65 | DHFR inhibition | 3.2-fold increase |
| Pralatrexate | ~40 | DHFR inhibition with enhanced polyglutamation | Improved compared to MTX |
These studies highlight that while this compound is less potent than methotrexate in terms of direct cytotoxicity, its improved transport properties may lead to greater overall efficacy in clinical settings .
Case Studies
Several case studies have documented the clinical impact of this compound:
- Case Study on NSCLC: A patient with advanced NSCLC was treated with edatrexate after failing standard therapies. The patient exhibited a significant reduction in tumor size after six cycles of treatment, supporting the compound's efficacy in resistant cases.
- Head and Neck Cancer Trials: In a phase II trial involving patients with recurrent head and neck cancers, edatrexate demonstrated an overall response rate of approximately 30%, with manageable toxicity profiles similar to other antifolates .
- Leukemia Response: A study involving pediatric leukemia patients showed that those treated with edatrexate had improved remission rates compared to historical controls treated with methotrexate, indicating potential for enhanced therapeutic outcomes .
Propiedades
Número CAS |
80576-77-8 |
|---|---|
Fórmula molecular |
C21H23N7O5 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1 |
Clave InChI |
MQISJAZESFPIPJ-SBNLOKMTSA-N |
SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10-methyl-10-deaza-aminopterin 10-methyl-10-deazaaminopterin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















